molecular formula C21H19Cl3N4O4 B8767597 1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride CAS No. 67935-96-0

1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride

Cat. No. B8767597
CAS RN: 67935-96-0
M. Wt: 497.8 g/mol
InChI Key: NNWJPEOZCGYCLF-UHFFFAOYSA-N
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Description

1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride is a useful research compound. Its molecular formula is C21H19Cl3N4O4 and its molecular weight is 497.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67935-96-0

Product Name

1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride

Molecular Formula

C21H19Cl3N4O4

Molecular Weight

497.8 g/mol

IUPAC Name

1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholin-4-ylmethyl)-1,2,4-triazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H18Cl2N4O4.ClH/c22-13-5-6-17(15(11-13)19(28)14-3-1-2-4-16(14)23)27-18(24-20(25-27)21(29)30)12-26-7-9-31-10-8-26;/h1-6,11H,7-10,12H2,(H,29,30);1H

InChI Key

NNWJPEOZCGYCLF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC(=NN2C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.10 g of sodium iodide is added to a mixture of 9.3 g (0.0226 mole) of 1-[2-(o-chlorobenzoyl)-4-chlorophenyl]-5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylic acid (see German `Offenlegungsschrift` No. 2,159,527, page 32) and 9.5 g (0.11 mole) of morpholine in 100 ml of ethanol, and the whole is refluxed for 2 hours. The reaction mixture is thereupon concentrated in vacuo; the residue is dissolved in water, and 2 N hydrochloric acid is added until an acid reaction to Congo red is obtained. The precipitated hydrochloride of the reaction product is extracted twice with 100 ml of methylene chloride each time. After washing with saturated sodium chloride solution, drying over sodium sulphate and concentration by evaporation, the organic extracts yield 1-[2-(o-chlorobenzoyl)-4-chlorophenyl]-5-(morpholinomethyl)-1H-1,2,4-triazole-3-carboxylic acid hydrochloride in the form of an amorphous yellow foam, which is used directly for the next step.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
1-[2-(o-chlorobenzoyl)-4-chlorophenyl]-5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylic acid
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

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